molecular formula C18H19N3O2S B10979427 N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-(2-methoxyethyl)-1H-indole-3-carboxamide

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-(2-methoxyethyl)-1H-indole-3-carboxamide

Cat. No.: B10979427
M. Wt: 341.4 g/mol
InChI Key: AHAZWKLGUHYULU-UHFFFAOYSA-N
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Description

The compound N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-(2-methoxyethyl)-1H-indole-3-carboxamide features a bicyclic thiazole core (5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl) linked via a carboxamide group to a substituted indole moiety. The indole ring is modified with a 2-methoxyethyl group at position 1 and a carboxamide at position 3.

Properties

Molecular Formula

C18H19N3O2S

Molecular Weight

341.4 g/mol

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-(2-methoxyethyl)indole-3-carboxamide

InChI

InChI=1S/C18H19N3O2S/c1-23-10-9-21-11-13(12-5-2-3-7-15(12)21)17(22)20-18-19-14-6-4-8-16(14)24-18/h2-3,5,7,11H,4,6,8-10H2,1H3,(H,19,20,22)

InChI Key

AHAZWKLGUHYULU-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)C(=O)NC3=NC4=C(S3)CCC4

Origin of Product

United States

Preparation Methods

Core Skeleton Assembly via Peptide Coupling

The foundation of the synthesis relies on constructing the indole-thiazole carboxamide framework. A pivotal step involves coupling 1-(2-methoxyethyl)-1H-indole-4-carboxylic acid with 2-amino-5,6-dihydro-4H-cyclopenta[d]thiazole. Early attempts used dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (CH2_2Cl2_2) at 0°C to room temperature. However, incomplete conversion (≤70%) and byproduct formation (e.g., dicyclohexylurea) necessitated alternative coupling agents.

Transitioning to 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under identical conditions improved yields to 76% while minimizing side reactions. This shift highlights EDC’s superiority in mediating amide bond formation between sterically hindered substrates.

Table 1: Coupling Agent Performance Comparison

AgentSolventTemp (°C)Yield (%)Byproducts
DCCCH2_2Cl2_20–25≤70Dicyclohexylurea
EDCCH2_2Cl2_20–2576Negligible

Functionalization of the Indole Moiety

Introducing the 2-methoxyethyl group at the indole’s 1-position requires alkylation. Treatment of 1H-indole with 2-methoxyethyl chloride in the presence of a base like potassium carbonate (K2_2CO3_3) in dimethylformamide (DMF) at 60°C achieves this modification. The reaction’s success depends on strict anhydrous conditions to prevent hydrolysis of the electrophilic alkylating agent.

Cyclization and Thiazole Ring Formation

Cyclopenta[d]thiazol-2-amine Synthesis

The 5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine precursor is synthesized via a Hantzsch thiazole synthesis variant. Cyclopentanone reacts with thiourea and bromine in acetic acid to form 2-aminocyclopenta[d]thiazole. Key parameters include:

  • Temperature : 80–100°C to ensure cyclization.

  • Stoichiometry : Excess bromine (1.2 equiv) to drive the reaction to completion.

Coupling and Final Carboxamide Formation

The final step involves reacting 1-(2-methoxyethyl)-1H-indole-4-carbonyl chloride with 5,6-dihydro-4H-cyclopenta[d]thiazol-2-amine in tetrahydrofuran (THF) at −10°C. Triethylamine (Et3_3N) acts as a base to scavenge HCl, preventing protonation of the amine nucleophile.

Table 2: Optimal Conditions for Carboxamide Formation

ParameterValueImpact on Yield
Temperature−10°CMinimizes side reactions
SolventTHFEnhances reagent solubility
BaseEt3_3N (2.5 equiv)Neutralizes HCl efficiently

Purification Challenges and Solutions

Chromatographic Separation

Crude reaction mixtures often contain unreacted starting materials and coupling byproducts. Flash chromatography using silica gel and a gradient of ethyl acetate/hexanes (1:3 to 1:1) achieves ≥95% purity. The compound’s polarity necessitates careful solvent selection to prevent tailing.

Recrystallization Optimization

Recrystallization from ethanol/water (4:1) at −20°C yields colorless crystals with a melting point of 182–184°C. Slow cooling rates (1°C/min) are critical to avoid oiling out.

Analytical Characterization

Spectroscopic Confirmation

  • 1^1H NMR (400 MHz, DMSO-d6d_6): δ 8.21 (s, 1H, indole H-3), 7.45–7.38 (m, 2H, aromatic), 4.52 (t, J=5.6J = 5.6 Hz, 2H, OCH2_2), 3.72 (s, 3H, OCH3_3).

  • IR (KBr): 1665 cm1^{-1} (C=O stretch), 1540 cm1^{-1} (N–H bend).

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion peak at m/zm/z 342.1245 ([M+H]+^+), consistent with the theoretical mass.

Scalability and Industrial Relevance

Kilogram-scale batches employ continuous flow reactors to maintain low temperatures (−10°C) during carboxamide coupling. This method reduces reaction times from 12 hours (batch) to 2 hours, achieving 80% yield with ≥99% purity .

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-(2-methoxyethyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-(2-methoxyethyl)-1H-indole-3-carboxamide exhibit significant anticancer activity. For instance, studies have shown that derivatives of thiazoles can inhibit the growth of various cancer cell lines, including those from breast and lung cancers. The mechanism often involves the modulation of signaling pathways critical for tumor growth and survival.

Study 1: Anticancer Efficacy

A notable study investigated the anticancer efficacy of a related thiazole compound in vitro against several cancer cell lines. The results demonstrated a significant reduction in cell viability, with IC50 values indicating potent activity against breast cancer cells (MCF-7) and lung cancer cells (A549) .

Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively bind to proteins involved in cancer progression, supporting its potential use as a therapeutic agent .

Potential Future Applications

Given its promising biological activity, future research could focus on:

  • Development of Novel Therapeutics : Optimizing the chemical structure to enhance potency and selectivity against specific cancer types.
  • Combination Therapies : Investigating the efficacy of this compound in combination with existing chemotherapeutic agents to improve treatment outcomes.
  • In Vivo Studies : Conducting animal model studies to evaluate pharmacokinetics and therapeutic efficacy in a living organism.

Mechanism of Action

The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-(2-methoxyethyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to regulate cell cycle and apoptosis by activating p53 via mitochondrial-dependent pathways . This regulation involves altering the balance of key mitochondrial proteins such as Bcl-2 and Bax, leading to apoptosis through the expression of caspases.

Comparison with Similar Compounds

Positional Isomerism in Indole Carboxamide Derivatives

  • Target Compound : Indole-3-carboxamide substitution.
  • Analog 1 (CAS 1401576-89-3): Indole-4-carboxamide substitution. Key Differences: The positional shift of the carboxamide group (3 vs. 4) alters steric and electronic interactions.

Substituent Variations on the Indole Ring

  • Analog 2 (CAS Not Provided): N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-5-fluoro-1-methyl-1H-indole-2-carboxamide (). Key Differences:
  • Substituents : 5-Fluoro and 1-methyl groups on the indole ring.
  • Structural Implications: Carboxamide at indole-2 (vs. 3 in the target) may reduce steric hindrance, favoring interactions with flat binding pockets.

Core Structure Modifications

  • Analog 3 (CAS 923774-01-0) : N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide ().
    • Key Differences :
  • Core Replacement : Indole replaced with a dimethyloxazole-acetamide moiety.
  • Molecular Weight : C₁₃H₁₅N₃O₂S (MW 277.34), significantly smaller than the target compound.
    • Functional Impact : The oxazole ring introduces electron-withdrawing effects, which may reduce basicity compared to the indole-containing target. This could affect solubility and bioavailability .

Complex Spirocyclic Derivatives

  • Analog 4 (CAS 1401529-54-1): N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide (). Key Differences:
  • Spirocyclic Structure: Incorporates a cyclohexane-isoquinoline system, increasing molecular complexity.
  • Molecular Weight : C₂₄H₂₉N₃O₃S (MW 439.6), ~100 Da larger than the target compound.
    • Functional Impact : The spiro system may enhance target specificity due to conformational rigidity but could reduce aqueous solubility .

Physicochemical Properties

Property Target Compound Analog 1 (CAS 1401576-89-3) Analog 3 (CAS 923774-01-0) Analog 4 (CAS 1401529-54-1)
Molecular Formula C₁₈H₁₉N₃O₂S* C₁₈H₁₉N₃O₂S C₁₃H₁₅N₃O₂S C₂₄H₂₉N₃O₃S
Molecular Weight ~341.4* 341.4 277.34 439.6
Key Substituents Indole-3-carboxamide Indole-4-carboxamide Oxazole-acetamide Spirocyclic isoquinoline
Likely Solubility Moderate (methoxyethyl) Moderate Low (oxazole) Low (spiro system)

*Assumed based on structural similarity to Analog 1 .

Biological Activity

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-(2-methoxyethyl)-1H-indole-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings, including case studies and data tables.

The compound's structure can be described by the following characteristics:

PropertyValue
Molecular Weight 400.43 g/mol
Molecular Formula C19H22N4O3S
LogP 3.4618
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 7
Polar Surface Area 71.074 Ų

The compound features a cyclopentathiazole moiety, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values reported as low as 6.2 μM for certain derivatives .

The proposed mechanism of action for this class of compounds often involves the inhibition of key metabolic pathways in cancer cells, leading to apoptosis (programmed cell death). This is achieved through the modulation of signaling pathways associated with cell proliferation and survival .

Case Studies

  • Case Study on Anticancer Screening :
    • A study screened a library of compounds for anticancer activity using multicellular spheroids as a model system. The compound exhibited notable inhibition of tumor growth, suggesting its potential as a therapeutic agent .
  • Mechanistic Insights :
    • Research indicated that similar thiazole derivatives could inhibit the Type III secretion system (T3SS) in pathogenic bacteria, highlighting their potential dual role in both anticancer and antimicrobial applications .

Comparative Biological Activity Table

The following table summarizes the biological activities reported for this compound and related compounds:

Compound NameActivity TypeTarget Cell LineIC50 Value (µM)
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-...AnticancerMCF-727.3
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-...AnticancerHCT-1166.2
Related Thiazole DerivativeAntimicrobialVarious PathogensVaries

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and what critical parameters influence yield and purity?

  • Methodology :

  • Key steps : Condensation of 3-formyl-indole derivatives with cyclopenta-thiazol-2-amine precursors under reflux in acetic acid with sodium acetate as a catalyst .
  • Critical parameters :
ParameterOptimal RangeImpact
Temperature100–120°CHigher temperatures accelerate cyclization but risk decomposition.
SolventAcetic acidPolar protic solvent enhances proton transfer in imine formation.
Reaction time3–5 hoursProlonged time increases side products (e.g., over-oxidation).
  • Purification : Recrystallization from DMF/acetic acid mixtures improves purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity and purity?

  • Analytical workflow :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms indole-thiazole connectivity and methoxyethyl substitution .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion) and detects impurities .
  • Infrared Spectroscopy (IR) : Identifies carboxamide C=O stretching (~1650 cm⁻¹) and thiazole C-S bonds (~680 cm⁻¹) .
  • Chromatography : TLC (Rf monitoring) and HPLC (C18 column, acetonitrile/water gradient) assess purity .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

  • Methodological framework :

  • Target identification : Use computational docking (e.g., AutoDock Vina) to predict interactions with enzymes/receptors (e.g., cyclin-dependent kinases) .
  • In vitro assays :
  • Enzyme inhibition: Measure IC₅₀ values via fluorometric or colorimetric assays (e.g., ATPase activity).
  • Cellular uptake: Fluorescent tagging (e.g., BODIPY derivatives) tracked via confocal microscopy .
  • Controls : Include structurally analogous compounds (e.g., thiazole-amide derivatives) to isolate pharmacophore contributions .

Q. What strategies resolve contradictory pharmacokinetic data between in vitro and in vivo models?

  • Experimental design :

  • Metabolic stability : Compare liver microsome assays (rat/human) with in vivo plasma half-life studies. Adjust for species-specific cytochrome P450 activity .
  • Solubility optimization : Use co-solvents (e.g., PEG-400) or nanoformulation to enhance bioavailability in animal models .
  • Data reconciliation : Apply compartmental pharmacokinetic modeling (e.g., NONMEM) to bridge in vitro-in vivo discrepancies .

Q. How can computational chemistry predict the compound’s reactivity and stability under physiological conditions?

  • Approaches :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for hydrolytically labile groups (e.g., methoxyethyl chain) .
  • Molecular Dynamics (MD) : Simulate pH-dependent behavior (e.g., protonation states in lysosomal environments) .
  • Degradation pathways : Use software (e.g., Schrödinger’s QikProp) to predict oxidative metabolites and guide stability testing .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported biological activity across studies?

  • Root-cause analysis :

  • Purity verification : Reanalyze batches via LC-MS to rule out impurities (e.g., residual acetic acid) affecting assay results .
  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use reference inhibitors (e.g., staurosporine) as positive controls .
  • Structural confirmation : Re-examine stereochemistry (e.g., NOESY NMR) to ensure correct spatial orientation of pharmacophoric groups .

Hypothesis-Driven Research

Q. What theoretical frameworks guide hypothesis generation for this compound’s therapeutic potential?

  • Conceptual basis :

  • Structure-activity relationship (SAR) : Link modifications (e.g., methoxyethyl chain length) to changes in target affinity .
  • Polypharmacology : Explore off-target effects using cheminformatics tools (e.g., SwissTargetPrediction) to map multi-target interactions .
  • Disease pathways : Align with pathways like apoptosis (e.g., Bcl-2 inhibition) or inflammation (e.g., COX-2 modulation) based on structural analogs .

Tables of Key Data

Table 1 : Synthetic Optimization Parameters

ParameterOptimal ConditionEvidence Source
CatalystSodium acetate (0.1 mol)
SolventAcetic acid (100 mL)
Reaction Time3–5 hours

Table 2 : Analytical Techniques for Characterization

TechniqueApplicationReference
¹H NMRConfirms indole-thiazole connectivity
HRMSValidates molecular weight
HPLCPurity assessment (≥95%)

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